2,3-Dimethylpentane-1,5-diol

Description

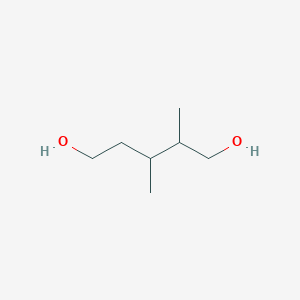

Structure

2D Structure

3D Structure

Properties

CAS No. |

81554-20-3 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

2,3-dimethylpentane-1,5-diol |

InChI |

InChI=1S/C7H16O2/c1-6(3-4-8)7(2)5-9/h6-9H,3-5H2,1-2H3 |

InChI Key |

MJGXPIYXMGYKTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)C(C)CO |

Origin of Product |

United States |

Academic Significance As a Foundational Chemical Building Block

The utility of 2,3-dimethylpentane-1,5-diol as a foundational chemical building block stems from its bifunctional nature and its specific stereochemical properties. The two primary hydroxyl groups at the 1 and 5 positions are readily available for a variety of chemical transformations, while the methyl groups at the 2 and 3 positions introduce chirality and steric bulk, which can be exploited in stereoselective synthesis.

A significant application of a closely related isomer, (2R,4S)-2,4-dimethylpentane-1,5-diol, is in the asymmetric synthesis of complex natural products. In a recent study, this symmetric diol was a key starting material for the synthesis of sulfoglycolipids, which are immunomodulatory agents from Mycobacterium tuberculosis. wiley.com Researchers utilized a lipase-catalyzed desymmetrization to selectively acetylate one of the primary hydroxyl groups, creating a chiral intermediate with high enantiomeric excess. wiley.com This process highlights the diol's value in providing a stereochemically defined scaffold for building intricate molecular architectures. wiley.com

The reactivity of the hydroxyl groups allows this compound to be a monomer in polymerization reactions. Diols are common building blocks for polyesters and polyurethanes. While specific research on the use of this compound in this area is not widely published, the principles of polymer chemistry suggest its potential in creating polymers with unique properties due to the branched nature of its backbone. For instance, a patent describes the use of a related diol in the formation of polyacetals, which can act as plasticizers for cellulose (B213188) derivatives. acs.org This indicates a potential application for this compound in modifying the properties of existing polymers.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H16O2 |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 81554-20-3 |

Overview of Research Trajectories and Interdisciplinary Relevance

Established Chemical Synthesis Routes for this compound

Hydrolysis of Corresponding Ester Precursors

The hydrolysis of ester precursors represents a fundamental and widely employed method for the synthesis of alcohols, including this compound. This reaction can be carried out under either acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis: This process typically involves heating the ester under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the diol, an excess of water is typically used, provided by the dilute acid solution.

Alkaline Hydrolysis (Saponification): A more common and often preferred method is to heat the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This reaction is effectively irreversible because the carboxylic acid formed is immediately converted to its salt. chemguide.co.uk This prevents the reverse reaction from occurring, leading to a more complete hydrolysis of the ester. chemguide.co.uk An excess of the alkali is often used to ensure all the ester is consumed. The resulting alcohol can then be separated by distillation. To isolate the carboxylic acid, the remaining salt solution is acidified with a strong acid. chemguide.co.uk

The synthesis of this compound can be achieved through the hydrolysis of its corresponding diester, dimethyl 2,3-dimethylpentanedioate.

General Reduction Reactions in Diol Formation

Reduction reactions are a cornerstone of organic synthesis for the preparation of alcohols from various carbonyl-containing functional groups. In the context of producing this compound, the reduction of a suitable precursor containing two carbonyl groups is a key strategy.

A common approach involves the reduction of dicarboxylic acids or their ester derivatives. For instance, 2,3-dimethylpentanedioic acid or its corresponding diester can be reduced to this compound. Powerful reducing agents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and versatile reducing agent capable of reducing carboxylic acids, esters, aldehydes, and ketones to the corresponding alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium Borohydride (B1222165) (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride is a selective reducing agent for aldehydes and ketones. It does not typically reduce carboxylic acids or esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvents.

For example, the reduction of a suitable diketone, such as 2,3-dimethylpentane-1,5-dione, would also yield this compound. This can be achieved using reducing agents like sodium borohydride or through catalytic hydrogenation.

Stereoselective and Chiral Synthesis Strategies Applicable to Branched Diols

The synthesis of specific stereoisomers of branched diols like this compound is of significant interest due to the importance of chirality in many biologically active molecules and advanced materials. nih.gov Several powerful strategies have been developed to achieve high levels of stereocontrol.

Lipase-Catalyzed Desymmetrization Approaches

Lipases are enzymes that have gained widespread use in organic synthesis due to their ability to catalyze reactions with high enantioselectivity under mild conditions. mdpi.comresearchgate.net One of the powerful applications of lipases is in the desymmetrization of prochiral or meso compounds. mdpi.com This strategy is particularly relevant for the synthesis of chiral branched diols.

The desymmetrization of a prochiral diol can be achieved through enantioselective acylation. mdpi.com In this process, a lipase (B570770) selectively acylates one of the two enantiotopic hydroxyl groups of the diol, leading to a chiral monoester and leaving the other hydroxyl group unreacted. acs.orgnih.gov The efficiency and enantioselectivity of this process can be influenced by the choice of lipase, acyl donor, and reaction conditions. mdpi.comacs.org For example, lipases from Candida rugosa (lipase MY) and Burkholderia cepacia (Amano PS-IM) have been successfully used for the desymmetrization of various diols. mdpi.comacs.org The use of highly reactive acyl donors like 1-ethoxyvinyl 2-furoate has been shown to be effective for the desymmetrization of sterically hindered diols. acs.orgnih.gov

This approach has been successfully applied to the synthesis of the stereoisomers of 2,4-dimethylpentane-1,5-diol, a compound structurally related to this compound, highlighting the potential of this method for creating chiral 1,5-diols. researchgate.netresearchgate.net

Enantiomer Separation Techniques

When a racemic mixture of a chiral diol is produced, separation of the enantiomers is necessary to obtain the pure stereoisomers. Several techniques are available for this purpose. researchgate.net

Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govresearchgate.netacs.org The choice of the CSP and the mobile phase is critical for achieving good separation. nih.gov

Derivatization with a Chiral Resolving Agent: The racemic diol can be reacted with a chiral auxiliary to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. Subsequently, the chiral auxiliary is removed to yield the separated enantiomers.

Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For instance, a lipase can be used to selectively acylate one enantiomer of a racemic diol at a faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product.

Asymmetric Alkylation Methodologies (e.g., Evans' Oxazolidinone-Assisted Alkylation)

Asymmetric alkylation provides a powerful tool for the stereocontrolled formation of carbon-carbon bonds, which is essential for constructing chiral molecules. rsc.org The use of chiral auxiliaries, such as the oxazolidinones developed by David A. Evans, is a well-established and highly reliable method for achieving this. rsc.orgwikipedia.org

In this methodology, a carboxylic acid derivative is attached to a chiral oxazolidinone auxiliary. wikipedia.org The resulting imide can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide from a specific face due to the steric influence of the substituents on the oxazolidinone. rsc.orgwikipedia.org This directs the incoming electrophile to a particular position, leading to the formation of a new stereocenter with high diastereoselectivity. nih.govthieme-connect.com After the alkylation step, the chiral auxiliary can be cleaved to reveal the desired chiral product and can often be recovered for reuse. wikipedia.org

Stereocontrolled Functionalization Reactions

The stereocontrolled synthesis of this compound is a critical aspect of its chemical preparation, particularly when specific stereoisomers are required for applications such as natural product synthesis or as chiral building blocks. The presence of two stereogenic centers at the C2 and C3 positions means that four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The control over the relative (syn/anti) and absolute stereochemistry is paramount. Methodologies for achieving this control often draw from the broader field of polypropionate synthesis, a common structural motif in many biologically active natural products. acs.orgresearchgate.net

Stereocontrolled functionalization reactions in this context primarily involve the creation of the C2-C3 bond or the subsequent modification of a precursor molecule in a way that sets the desired stereochemistry. Key strategies include substrate-controlled reactions, auxiliary-controlled reactions, and reagent-controlled reactions.

One of the most powerful and widely utilized methods for establishing the stereochemistry of 1,3-diols and related structures is the aldol (B89426) reaction. acs.org By selecting the appropriate chiral auxiliary, enolate geometry (Z or E), and metal counterion, chemists can achieve high levels of diastereoselectivity and enantioselectivity. For instance, the Evans' aldol reaction, which employs chiral N-acyloxazolidinones, is a well-established method for the synthesis of syn- and anti-α-methyl-β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols. acs.org The reduction of the resulting β-hydroxy ketone or ester can then furnish the desired 1,3-diol. The stereochemical outcome of the reduction can also be controlled by the choice of reducing agent and reaction conditions. acs.org

Another significant approach is the use of enzymatic resolutions. Lipases, for example, can selectively acylate one enantiomer of a racemic diol or a meso-diol, allowing for the separation of stereoisomers. researchgate.netresearchgate.net This method is particularly useful for the desymmetrization of meso compounds, such as cis-2,4-dimethylpentane-1,5-diol, which can be a synthetic precursor. researchgate.net The efficiency of such enzymatic resolutions is often high, providing access to enantiomerically pure diols and their corresponding esters.

Furthermore, dynamic kinetic asymmetric transformation (DYKAT) presents a sophisticated strategy for converting a racemic mixture of syn/anti 1,3-diols into a single enantiomerically pure syn-diacetate. pnas.org This process typically involves a combination of an enzyme for stereoselective acylation and a metal catalyst for in-situ epimerization of the less reactive stereoisomer. pnas.org

The following table summarizes some of the key research findings related to stereocontrolled reactions applicable to the synthesis of this compound and its analogs.

| Methodology | Key Reagents/Catalysts | Stereochemical Outcome | Typical Yields | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| Asymmetric Aldol Reaction | Chiral N-acyloxazolidinones (e.g., Evans' auxiliary), Boron or Titanium Enolates | Access to both syn and anti aldol adducts, precursors to 1,3-diols | Good to Excellent | High (often >95% de, >99% ee) | acs.orgacs.orgresearchgate.net |

| Enzymatic Desymmetrization | Lipases (e.g., Porcine pancreatic lipase, Novozyme 435), Acyl donor | Separation of enantiomers from a meso-diol or racemic mixture | Variable, often around 40-50% for each enantiomer | High enantioselectivity (E > 400 in some cases) | researchgate.netresearchgate.net |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Enzyme (e.g., Lipase), Ruthenium epimerization catalyst, Acyl donor | Conversion of a racemic syn/anti mixture to a single enantiopure syn-diacetate | Up to 73% | >99% ee, >90% syn | pnas.org |

| Substrate-Controlled Reduction | Chelating and non-chelating reducing agents (e.g., NaBH4 with chelating agent, LiAlH4) | Control of the second stereocenter in a 1,3-diol by reduction of a β-hydroxy ketone | Good | High diastereoselectivity depending on substrate and reagent | acs.org |

Chemical Reactivity and Derivatization Studies of 2,3 Dimethylpentane 1,5 Diol

General Chemical Transformations of Diols (Based on structural analogies with related diols)

The two primary hydroxyl groups of 2,3-dimethylpentane-1,5-diol are the focal points for its chemical transformations. Like other alcohols, these groups can undergo esterification, oxidation, and nucleophilic substitution. The presence of two such groups allows for mono- or di-functionalization, leading to a variety of possible products. Diols such as ethylene (B1197577) glycol are often used as co-monomers in polymerization reactions to form polyesters and polyurethanes. wikipedia.org

Esterification is a fundamental reaction for diols, converting the hydroxyl groups into ester functionalities by reacting with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). This transformation is crucial for producing polyesters, where a diol is reacted with a dicarboxylic acid. wikipedia.orgchemistrysteps.com For this compound, this could involve reaction with a dicarboxylic acid to form a polyester (B1180765) chain, with the dimethyl branching influencing the polymer's physical properties.

Various methods can achieve esterification, including:

Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis. chemistrysteps.com

Oxidative Esterification: Some protocols allow for the direct conversion of primary alcohols to esters. For instance, an iridium-catalyzed reaction can achieve oxidative methyl esterification of primary alcohols and diols using methanol. acs.org Another approach uses in situ generated hypobromous acid for the oxidative esterification of aliphatic α,ω-diols in aqueous media. rsc.org

Enzyme-Catalyzed Esterification: Lipases can catalyze regioselective esterification, which could potentially be used to differentiate between the two primary hydroxyl groups of an asymmetric diol. oup.com

Electrochemical Esterification: Novel methods include the electrochemical reaction of alkynes with diols to form esters, representing a green, catalyst-free approach. rsc.org

| Reaction Type | Reagents & Conditions | Applicable Diol Type | Potential Product with this compound | Reference |

|---|---|---|---|---|

| Polyesterification | Dicarboxylic acid (e.g., Terephthalic acid), Heat, Acid catalyst | General α,ω-diols (e.g., Ethylene glycol) | Polyester with repeating units of the diol | wikipedia.orgchemistrysteps.com |

| Oxidative Methyl Esterification | Methanol, Iridium complex catalyst, Acetone | Primary alcohols and diols | 1,5-dimethoxy-2,3-dimethylpentane | acs.org |

| Aqueous Oxidative Esterification | NaBr, NaBrO₃, H₂SO₄ in water at 30 °C | Aliphatic α,ω-diols | Polyester polyols | rsc.org |

| Kinetic Resolution via Oxidative Esterification | Aromatic/aliphatic alcohols, m-CPBA, Organocatalyst | Racemic acyclic diols | Enantioenriched monoesters | acs.org |

The primary hydroxyl groups of this compound can be oxidized to yield aldehydes or carboxylic acids, depending on the reagents and conditions employed. The challenge and opportunity lie in achieving selective oxidation, either converting only one -OH group or stopping the oxidation at the aldehyde stage.

Selective Oxidation to Aldehydes: Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize primary alcohols all the way to carboxylic acids. A one-pot method using TEMPO/NaOCl/NaClO₂ has been developed for the chemoselective oxidation of 1,2-diols to α-hydroxy acids, which suppresses side reactions like oxidative cleavage. acs.org

Regiodivergent Oxidation: For unsymmetrical diols, catalyst-controlled regiodivergent oxidation can target either the less or more sterically hindered hydroxyl group. rsc.orgacs.org Peptide-based organocatalysts containing an aminoxyl radical (like TEMPO) can be tailored to achieve this selectivity. rsc.orgacs.org While this compound is symmetric, these principles are vital for more complex, related structures.

| Oxidizing System | Target Product | Typical Substrate | Potential Product with this compound | Reference |

|---|---|---|---|---|

| Dess-Martin Periodinane | Aldehyde | Primary Alcohols | 2,3-Dimethyl-1,5-pentanedial | chemistrysteps.com |

| TEMPO/NaOCl/NaClO₂ | Carboxylic Acid | Primary Alcohols, 1,2-diols | 2,3-Dimethylpentanedioic acid | acs.org |

| Sodium periodate (B1199274) (NaIO₄) | Cleavage to Aldehydes/Ketones | Vicinal (1,2)-diols | Not applicable (it's a 1,5-diol) | chemistrysteps.com |

| Catalyst-controlled (e.g., Cu/nitroxyl) | Lactones | Diols (e.g., 1,4- or 1,5-diols) | A substituted valerolactone | researchgate.net |

The hydroxyl groups of this compound can be converted into good leaving groups (e.g., tosylates, mesylates, or protonated water) to facilitate nucleophilic substitution (Sₙ2) reactions. chemistrysteps.com This allows for the introduction of a wide range of functional groups.

A key reaction for 1,5-diols is the potential for intramolecular nucleophilic substitution. stackexchange.com After activation of one hydroxyl group (e.g., by protonation with a strong acid like HI or HBr), the other hydroxyl group can act as an intramolecular nucleophile, leading to the formation of a cyclic ether. wikipedia.orgstackexchange.com For this compound, this would result in a substituted tetrahydropyran. This intramolecular cyclization competes with the intermolecular attack by an external nucleophile (e.g., I⁻ or Br⁻), which would lead to a di-substituted haloalkane. stackexchange.com The outcome often depends on reaction conditions.

| Reagent(s) | Intermediate | Nucleophile | Potential Product with this compound | Reference |

|---|---|---|---|---|

| HBr or HI (conc.) | Protonated alcohol (alkoxonium ion) | Br⁻ or I⁻ (intermolecular) | 1,5-Dibromo-2,3-dimethylpentane | stackexchange.com |

| H₂SO₄ (dilute), Heat | Protonated alcohol (alkoxonium ion) | The other -OH group (intramolecular) | 3,4-Dimethyltetrahydropyran | wikipedia.orgstackexchange.com |

| 1) TsCl, pyridine; 2) NaCN | Tosylate ester | CN⁻ (intermolecular) | 2,3-Dimethyl-1,5-dicyanopentane | chemistrysteps.com |

| PBr₃ | Bromophosphite ester | Br⁻ (intermolecular) | 1,5-Dibromo-2,3-dimethylpentane | chemistrysteps.com |

Structural Isomerization and Rearrangement Pathways

Under certain conditions, particularly with acid catalysis and heat, diols can undergo structural isomerization and rearrangement. While classic rearrangements like the Pinacol rearrangement are specific to vicinal diols, other pathways are available to 1,5-diols like this compound. chemistrysteps.com

The most probable rearrangement is intramolecular dehydration (cyclization) to form a substituted tetrahydropyran, as discussed in the previous section. wikipedia.orgstackexchange.com

Furthermore, research into the conversion of biomass-derived molecules like furfural (B47365) into various pentanediols has shown that complex reaction networks exist, involving rearrangements. nih.govrsc.org For example, the conversion of furfural can lead to mixtures of 1,2-, 1,4-, and 1,5-pentanediols through pathways that include hydrogenation and acid-catalyzed rearrangements like the Piancatelli rearrangement. rsc.orgrsc.org While not a direct rearrangement of a pre-formed diol, these studies show that C5 diol skeletons are susceptible to rearrangement under catalytic conditions. It is plausible that under harsh acidic conditions, this compound could undergo carbocation-mediated rearrangements, including methyl shifts, leading to the formation of other structural isomers, a process analogous to alkane isomerization. chemicalbook.com

Recent advances in photocatalysis have also enabled the selective isomerization of diol stereocenters. acs.orgorganic-chemistry.orgprinceton.edu These methods often use hydrogen atom transfer (HAT) photocatalysis combined with mediating agents like boronic acids or silanethiols to epimerize cis-diols to trans-diols or vice versa. acs.orgnih.gov Such techniques could potentially be adapted to manipulate the stereochemistry at the C2 and C3 positions of this compound.

Development of Advanced Molecular Architectures from this compound

The unique structure of this compound, with its two primary hydroxyl groups and chiral, branched backbone, makes it a valuable building block for advanced molecular architectures.

Polymers: As a diol monomer, it can be incorporated into polyesters and polyurethanes. wikipedia.org The methyl groups on the polymer backbone would disrupt chain packing, likely lowering the crystallinity and melting point while increasing the solubility of the resulting polymer compared to one made from linear 1,5-pentanediol. This allows for the fine-tuning of material properties.

Supramolecular Assemblies: Diols are fundamental components in the construction of complex supramolecular structures. For instance, they form reversible covalent bonds with boronic acids to create boronic esters. wiley.com This dynamic chemistry has been used to self-assemble intricate 3D architectures like molecular cages and tubes. wiley.com The specific stereochemistry and branching of this compound could direct the assembly of unique, pre-designed supramolecular structures.

Advanced Networks and Hydrogels: Diols are used as cross-linkers or monomers in the synthesis of advanced polymer networks. For example, diol impurities in commercial poly(ethylene glycol) (PEG) can lead to crosslinking during the synthesis of bottlebrush polymers. researchgate.net Purposefully using a diol like this compound could create specifically designed bottlebrush networks. researchgate.net Furthermore, diol-containing polymers are critical in creating "smart" hydrogels, such as those that respond to glucose through competitive binding with phenylboronic acid (PBA) moieties. nih.gov

Dendrimers and Branched Architectures: The difunctional nature of the diol allows it to act as a chain extender or a core molecule for the synthesis of more complex branched or dendritic macromolecules. The defined stereochemistry of chiral versions of this compound could be used to impart chirality that propagates through a larger molecular architecture.

Advanced Applications of 2,3 Dimethylpentane 1,5 Diol in Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

The bifunctional nature of 2,3-dimethylpentane-1,5-diol, with hydroxyl groups at its 1 and 5 positions, allows it to act as a building block in step-growth polymerization. Its branched structure, however, distinguishes it from its linear counterparts, offering a means to tailor polymer properties.

Role in Polyester (B1180765) Development

While specific research detailing the synthesis of polyesters from this compound is limited, the inclusion of its isomer, 3,3-dimethylpentane-1,5-diol, in polyester resin formulations for paints has been noted in patent literature. l-i.co.uk Generally, the incorporation of branched diols into polyester chains disrupts the regularity of the polymer backbone, which can lead to a decrease in crystallinity and melting point, and an increase in transparency. wiley.comrsc.org

The introduction of methyl branches can also enhance the hydrophobicity of the resulting polyester, a desirable property for coating applications. acs.org Studies on copolyesters derived from other branched secondary diols have shown a significant impact on biodegradation rates, allowing for the fine-tuning of polymer stability. acs.org

Table 1: Hypothetical Polyester Synthesis with a Branched Diol

| Monomer 1 | Monomer 2 | Polymer | Potential Properties Influenced by Branched Diol |

| This compound | Dicarboxylic Acid (e.g., Adipic Acid) | Polyester | Lower crystallinity, lower melting point, increased transparency, enhanced hydrophobicity |

Incorporation into Polyurethane Formulations

This compound is mentioned as a potential diol for polyurethane synthesis. nih.gov The synthesis of polyurethanes involves the reaction of a diol with a diisocyanate. l-i.co.uk The properties of the resulting polyurethane are highly dependent on the structure of the monomers used. The incorporation of branched diols like 3-methyl-1,5-pentanediol (B147205) in polyurethane synthesis has been shown to impart softness, high transparency, and good compatibility due to the methyl branch. isoprene-chemicals.com It also contributes to improved hydrolysis resistance in the final polyurethane. isoprene-chemicals.com

Table 2: Potential Components in Polyurethane Synthesis

| Diol Component | Diisocyanate Component | Resulting Polymer | Potential Properties from Branched Diol |

| This compound | Methylene diphenyl diisocyanate (MDI) | Polyurethane | Increased flexibility, enhanced transparency, improved hydrolysis resistance |

| This compound | Hexamethylene diisocyanate (HDI) | Polyurethane | Good weatherability, flexibility |

This table outlines potential combinations, drawing inferences from the use of similar branched diols in polyurethane synthesis.

Contribution to Thermoplastic Elastomer Properties

Thermoplastic elastomers (TPEs) combine the processing advantages of thermoplastics with the flexibility of elastomers. wikipedia.org Thermoplastic polyurethanes (TPUs) are a significant class of TPEs. A patent mentions 2,3-dimethylpentane (B165511) as a component in a multilayer composite material that includes a thermoplastic elastomer layer, suggesting its potential role as a precursor. google.com The incorporation of branched diols can influence the soft segment of TPUs, affecting properties like flexibility and low-temperature performance. The use of branched diols can disrupt the hard segment crystallinity, which may lead to improved elasticity and a lower hardness. mdpi.com

Functionalization for Tailored Polymer Modification

The hydroxyl groups of this compound offer sites for chemical modification, enabling the synthesis of functionalized monomers. These modified monomers can then be incorporated into polymer backbones to introduce specific properties. While direct studies on the functionalization of this compound are scarce, general principles of diol functionalization can be applied.

For instance, the hydroxyl groups can be converted to other functional groups, such as amines or acids, which can then participate in different polymerization reactions or provide specific functionalities to the final polymer, like improved adhesion or catalytic activity. Post-polymerization modification is another strategy where polymers containing hydroxyl groups from the diol can be further reacted to tailor their properties. nih.gov

Applications in Resin and Coating Formulations

The use of polyesters based on branched diols in coating formulations is an area of interest. l-i.co.uk The introduction of branched structures can lead to resins with lower viscosity, which is advantageous for high-solids coatings. tri-iso.com The increased hydrophobicity imparted by methyl groups can improve the water resistance of coatings. acs.org Epoxy resins are another class of materials where diols can be used as modifiers to improve properties like flexibility. atul.co.in While specific applications of this compound in this area are not well-documented, its structural features suggest potential benefits for creating high-performance resins and coatings with tailored properties such as improved adhesion and durability. wacker.com

Advanced Spectroscopic and Analytical Characterization of 2,3 Dimethylpentane 1,5 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 2,3-dimethylpentane-1,5-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Techniques

Proton (¹H) NMR spectroscopy of this compound would be expected to reveal a complex spectrum due to the presence of multiple chiral centers, leading to diastereotopic protons. The signals would provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Integration |

| -OH (at C1 and C5) | 1.5 - 4.0 (broad singlet) | bs | - | 2H |

| H-1 | 3.4 - 3.7 | m | - | 2H |

| H-2 | 1.6 - 1.9 | m | - | 1H |

| H-3 | 1.5 - 1.8 | m | - | 1H |

| H-4 | 1.3 - 1.6 | m | - | 2H |

| CH₃ (at C2) | 0.8 - 1.0 | d | ~7 | 3H |

| CH₃ (at C3) | 0.8 - 1.0 | d | ~7 | 3H |

Note: The predicted chemical shifts and multiplicities are estimations based on the analysis of similar structures. The actual spectrum may show more complex splitting patterns due to the diastereotopic nature of the methylene protons and the chiral centers.

¹³C NMR Applications and Signal Assignment Methodologies

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Due to the presence of two chiral centers, all seven carbon atoms are expected to be chemically non-equivalent, resulting in seven distinct signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 65 - 70 |

| C-2 | 35 - 40 |

| C-3 | 40 - 45 |

| C-4 | 25 - 30 |

| C-5 | 60 - 65 |

| CH₃ (at C2) | 10 - 15 |

| CH₃ (at C3) | 15 - 20 |

Note: These are predicted chemical shifts based on typical values for similar functional groups and carbon environments.

Signal assignment can be further confirmed using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which distinguishes between CH, CH₂, and CH₃ groups.

Two-Dimensional NMR Methodologies (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are crucial for establishing the connectivity between atoms. A ¹H-¹H COSY spectrum of this compound would show cross-peaks between protons that are coupled to each other, allowing for the unambiguous assignment of the proton signals and the tracing of the proton-proton connectivity throughout the carbon skeleton. For instance, cross-peaks would be expected between the methyl protons and the methine proton at the adjacent carbon, as well as between the protons of the adjacent methylene and methine groups.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₆O₂), the expected exact mass would be approximately 132.1150 g/mol .

The mass spectrum would also reveal characteristic fragmentation patterns upon electron ionization. Common fragmentation pathways for diols include the loss of a water molecule (M-18), cleavage of C-C bonds, and fragmentation involving the hydroxyl groups.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment Ion | Notes |

| 114 | [M - H₂O]⁺ | Loss of a water molecule |

| 101 | [M - CH₂OH]⁺ | Cleavage of the C1-C2 bond |

| 87 | [M - C₃H₇O]⁺ | Cleavage of the C3-C4 bond |

| 71 | [C₅H₁₁]⁺ | Alkyl fragment |

| 43 | [C₃H₇]⁺ | Isopropyl fragment (base peak) |

Infrared (IR) Spectroscopy for Functional Group Determination and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would be characterized by the presence of strong absorptions corresponding to the hydroxyl and alkyl groups.

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H stretching | Hydroxyl group (-OH) |

| 2960-2850 (strong) | C-H stretching | Alkyl groups (-CH₃, -CH₂, -CH) |

| 1470-1450 (medium) | C-H bending | Alkyl groups |

| 1380-1370 (medium) | C-H bending (gem-dimethyl) | -C(CH₃)₂ |

| 1100-1000 (strong) | C-O stretching | Primary and secondary alcohols |

The broadness of the O-H stretching band is indicative of hydrogen bonding between the diol molecules. The presence of strong C-H and C-O stretching bands, coupled with the characteristic broad O-H absorption, would provide strong evidence for the structure of this compound.

Q & A

Q. What synthetic routes are optimal for producing high-purity 2,3-Dimethylpentane-1,5-diol, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis of this compound can be adapted from methods used for structurally similar diols. For example, a reported procedure for 3,3-Dimethylpentane-1,5-diol involves catalytic hydrogenation or dihydroxylation of alkene precursors under controlled conditions . Key steps include:

- Catalytic hydrogenation : Use of palladium or nickel catalysts to reduce unsaturated intermediates.

- Purification : Fractional distillation or column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the diol.

- Standardization : Monitor reaction progress via TLC (Rf ~0.2 in hexane/EtOAc 20:80) and confirm purity by NMR (δ ~3.7 ppm for hydroxyl-bearing carbons) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve stereochemistry and confirm substituent positions. For example, methyl groups at C2 and C3 would produce distinct splitting patterns in H NMR (e.g., δ 0.9–1.1 ppm for methyl protons) .

- IR Spectroscopy : Detect hydroxyl stretches (~3300 cm) and C-O vibrations (~1000–1100 cm) .

- Mass Spectrometry : HRMS (ESI+) can verify molecular weight (expected m/z ~132.2 for CHO) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the diol’s conformation and electron density to predict regioselectivity in reactions (e.g., esterification or etherification). Compare with analogous diols like pentane-1,5-diol to assess steric effects from methyl groups .

- Molecular Docking : Study interactions with enzymes (e.g., dehydrogenases) to design biocatalytic pathways. For example, docking studies on similar diols revealed hydrogen-bonding interactions critical for substrate binding .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Replicate studies using standardized inoculum sizes (e.g., 10–10 CFU) to assess the inoculum effect, as seen in pentane-1,5-diol’s MIC variations against Staphylococcus .

- Metabolite Profiling : Track degradation products (e.g., via LC-MS) to identify interfering metabolites. For example, pentane-1,5-diol metabolizes to glutaric acid, which may confound activity assays .

Q. How does the stereochemistry of this compound influence its physicochemical properties?

- Methodological Answer :

- Chiral Chromatography : Use chiral columns (e.g., Chiralcel OD-H) to separate enantiomers and compare properties like solubility and thermal stability.

- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous solutions, which is critical for applications in drug delivery or polymer synthesis .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact. Pentane-1,5-diol analogs are mildly irritating but require precautions .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during high-temperature reactions .

- Waste Disposal : Neutralize with dilute acetic acid before disposal, as recommended for diols with low oral toxicity (LD >5 g/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.